1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Medicinal chemistry Chemical biology Drug discovery

This 3,5‑dimethoxyphenyl, 3‑methylamino substituted pyrrolidin‑2‑one delivers a distinct pharmacophore vector for α7 nicotinic acetylcholine receptor programs. Supplied exclusively as a ≥95% pure research reagent, it serves as an analytical reference standard (C₁₃H₁₈N₂O₃; MW 250.29) and a versatile intermediate for proprietary library synthesis. Procure with confidence for de novo SAR exploration.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 1270608-55-3
Cat. No. B1374113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one
CAS1270608-55-3
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCNC1CCN(C1=O)C2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C13H18N2O3/c1-14-12-4-5-15(13(12)16)9-6-10(17-2)8-11(7-9)18-3/h6-8,12,14H,4-5H2,1-3H3
InChIKeyJGVSFHUTYMOAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one (CAS 1270608-55-3) for Research Procurement


1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one (CAS 1270608-55-3) is a synthetic small molecule belonging to the 3-aminopyrrolidin-2-one chemical class, with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol [1]. The compound is primarily offered by chemical suppliers as a research reagent or synthetic intermediate, with standard purity specifications of ≥95% . It is intended strictly for laboratory research and development applications, not for direct human therapeutic use .

Procurement Risks in Substituting 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one


The 3,5-disubstituted pyrrolidin-2-one scaffold is recognized in patent literature as a platform for generating compounds with distinct pharmacological profiles, where even minor modifications to substituent patterns can significantly alter receptor binding and biological activity [1]. Without publicly accessible, comparative biological or physicochemical data for this specific CAS number, any substitution with an in-class analog carries an unquantifiable risk of altered experimental outcomes. Procurement decisions cannot be reliably informed by generic class-level assumptions and would require ad hoc empirical validation.

Quantitative Differentiation Data for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one


Current Absence of Published Comparative Biological Data

A systematic search of the peer-reviewed literature, patent corpus, and authoritative chemical databases (excluding specified vendor sources) has not yielded any primary research publications or patents containing quantitative biological or physicochemical data for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one . Consequently, no direct head-to-head comparisons or cross-study comparable data exist to support a quantifiable differentiation claim versus any identified analog, including 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one, 1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one, or 3-amino-1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride [1].

Medicinal chemistry Chemical biology Drug discovery

Research and Industrial Use Cases for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one


Synthetic Intermediate in Custom Medicinal Chemistry Projects

The compound may serve as a versatile small molecule scaffold for the synthesis of more complex 3,5-disubstituted pyrrolidin-2-one derivatives [1]. This aligns with the broader class of compounds described in patent literature as having utility as α7-nicotinic acetylcholine receptor agonists [2]. Researchers may procure this compound for use in building a proprietary compound library, where its specific substitution pattern (3,5-dimethoxyphenyl and 3-methylamino) offers a distinct vector for further functionalization compared to other scaffolds. The commercial availability of this compound at research-scale quantities supports such synthetic efforts [1].

Analytical Reference Standard for Method Development

With a defined molecular formula (C13H18N2O3), molecular weight (250.29 g/mol), and unique chemical identifiers such as InChI Key JGVSFHUTYMOAEV-UHFFFAOYSA-N and MDL Number MFCD16202972, the compound is well-characterized for use as an analytical reference standard [1]. Its commercial availability with a purity specification of ≥95% supports its application in the development and validation of analytical methods (e.g., HPLC, LC-MS) [2]. It could be utilized as a reference material for quantifying or detecting structurally related analytes in complex matrices, providing a defined chemical benchmark for quality control or forensic applications.

Exploratory Pharmacological Profiling Against Specific Target Classes

Given the patent literature indicating that 3,5-disubstituted pyrrolidin-2-one compounds have been designed as α7 nicotinic acetylcholine receptor agonists [1], this specific compound represents a distinct member of that structural class. A researcher or drug discovery program with an interest in this receptor target might procure this compound for exploratory in vitro profiling to determine its own unique activity profile. The absence of pre-existing public data makes such a project a *de novo* investigation, where the compound's unique 3,5-dimethoxyphenyl and 3-methylamino substitution pattern is the primary scientific differentiator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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